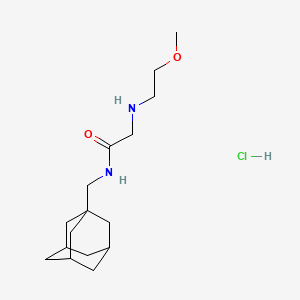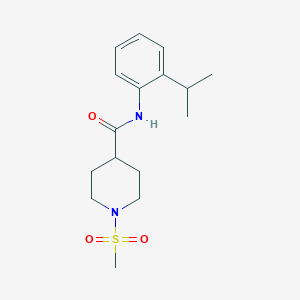![molecular formula C22H36N2O6 B5227651 1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5227651.png)
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, commonly known as TMB-4, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. TMB-4 is a selective agonist of the serotonin 5-HT1A receptor and has been found to exhibit anxiolytic and antidepressant-like effects in animal models.
Mécanisme D'action
TMB-4 is a selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Activation of the 5-HT1A receptor by TMB-4 leads to an increase in the release of serotonin, a neurotransmitter that plays a key role in the regulation of mood and anxiety.
Biochemical and physiological effects:
TMB-4 has been found to exhibit anxiolytic and antidepressant-like effects in animal models. It has been suggested that TMB-4 may modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. TMB-4 has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of TMB-4 is its selective agonist activity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of the 5-HT1A receptor in the regulation of mood and anxiety. However, one limitation of TMB-4 is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of TMB-4. One direction is to further investigate its potential therapeutic applications in the treatment of anxiety and depression. Another direction is to study the effects of TMB-4 on other neurotransmitter systems, such as the dopamine and noradrenaline systems. Additionally, the development of more water-soluble analogs of TMB-4 may improve its in vivo administration and increase its potential as a therapeutic agent.
In conclusion, TMB-4 is a novel compound that has gained attention in scientific research due to its potential therapeutic applications in the treatment of anxiety and depression. Its selective agonist activity for the serotonin 5-HT1A receptor makes it a useful tool for studying the role of the 5-HT1A receptor in the regulation of mood and anxiety. Further research is needed to fully understand the potential of TMB-4 as a therapeutic agent.
Méthodes De Synthèse
The synthesis of TMB-4 involves several steps, including the reaction of 2-tert-butyl-4-methylphenol with ethylene oxide to form 2-(2-tert-butyl-4-methylphenoxy)ethanol, which is then reacted with 1-(2-chloroethyl)-4-methylpiperazine to form TMB-4. The synthesis of TMB-4 has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
TMB-4 has been extensively studied for its potential therapeutic applications in the treatment of anxiety and depression. Animal studies have shown that TMB-4 exhibits anxiolytic and antidepressant-like effects, and it has been suggested that TMB-4 may be a promising candidate for the development of new antidepressant and anxiolytic drugs.
Propriétés
IUPAC Name |
1-[2-[2-(2-tert-butyl-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O2.C2H2O4/c1-17-6-7-19(18(16-17)20(2,3)4)24-15-14-23-13-12-22-10-8-21(5)9-11-22;3-1(4)2(5)6/h6-7,16H,8-15H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQCFFPLXRGIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)C(C)(C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxy-1-piperidinyl)pyridine](/img/structure/B5227574.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5227581.png)
![N~2~-(tert-butyl)-N~1~-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)glycinamide](/img/structure/B5227584.png)
![2-[2,4-dioxo-3-(1-piperidinylmethyl)-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5227590.png)
![N,N'-[oxybis(4,1-phenylenethio-4,1-phenylene)]diacetamide](/img/structure/B5227595.png)


![3-isobutyl-1-(2-methoxyethyl)-8-(4-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5227619.png)
![11-[5-(2-chloro-4-nitrophenyl)-2-furyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5227626.png)



![4-methyl-N-[3-(4-morpholinyl)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5227669.png)
![N'-benzyl-N-methyl-N-[4-(4-morpholinyl)butyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5227673.png)